molecular formula C5H14Cl2N2 B2676010 cis-Cyclopentane-1,2-diamine dihydrochloride CAS No. 310872-08-3

cis-Cyclopentane-1,2-diamine dihydrochloride

Cat. No.: B2676010
CAS No.: 310872-08-3
M. Wt: 173.08
InChI Key: VZCLGIZICFQJBX-QGAATHCOSA-N
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Description

Properties

IUPAC Name

(1R,2S)-cyclopentane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCLGIZICFQJBX-QGAATHCOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310872-08-3
Record name rac-(1R,2S)-cyclopentane-1,2-diamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Cyclopentane-1,2-diamine dihydrochloride can be achieved through a highly diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides. This transformation utilizes a dual catalyst system comprising Eosin Y and Binol-derived phosphoric acid, with triethylamine as an additive .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often requiring inert atmospheres and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: cis-Cyclopentane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce different amine derivatives .

Scientific Research Applications

cis-Cyclopentane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Cyclopentane-1,2-diamine dihydrochloride involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compound. These interactions are crucial for its role in catalysis and other chemical processes .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 310872-08-3
  • Molecular Formula : C₅H₁₄Cl₂N₂ (Molecular Weight: 173.08 g/mol)
  • Purity : ≥95% (common commercial grade); higher grades (e.g., 99%) are available for specialized applications .
  • Physical Form : Typically supplied as a white to off-white crystalline powder .

Commercial Availability :

  • Suppliers include Pharmablock (PBXA4023-1), eMolecules (MFCD28411589), and ECHEMI, with packaging options ranging from 25 mg to 25 kg .

Comparison with Structurally Similar Compounds

cis-Cyclopentane-1,3-diamine Dihydrochloride

  • CAS No.: Not explicitly listed (see ).
  • Structural Difference : Amine groups at positions 1 and 3 (vs. 1 and 2 in the target compound), altering steric and electronic properties .
  • Synthesis: Limited data, but likely requires distinct cyclization strategies compared to the 1,2-isomer .
  • Applications : Less studied, with lower commercial availability .

trans-Cyclopentane-1,2-diamine Dihydrochloride

  • CAS No.: 26227-54-3 (), 88887-87-0 ().
  • Structural Difference : Trans configuration of amine groups reduces ring strain compared to the cis isomer, affecting reactivity .
  • Similarity Score : 0.61 (structural similarity to target compound) vs. 0.82 (based on alternative metrics) .
  • Applications : Preferred in reactions requiring lower steric hindrance .

1-Methylcyclopropanamine Hydrochloride

  • CAS No.: 67376-94-7 .
  • Structural Difference : Cyclopropane ring with a methyl substituent; lacks diamine functionality.
  • Reactivity: Less versatile in coordination chemistry due to monodentate nature .

Target Compound :

  • Method: Organophotoredox-catalyzed [3 + 2] cycloaddition achieves >95% diastereoselectivity for the cis-1,2 isomer .
  • Advantage : Avoids toxic metal catalysts, aligning with green chemistry principles .

Analogues :

  • trans-1,2-Isomer : Requires alternative catalysts (e.g., acid-mediated ring-opening) with lower selectivity .
  • 1,3-Isomer: No efficient diastereoselective synthesis reported; often results in mixtures .

Industrial and Research Relevance

Commercial Specifications

Compound Purity Price (USD/g) Key Suppliers
cis-1,2-diamine dihydrochloride 95–99% 50–200 Pharmablock, ECHEMI
trans-1,2-diamine dihydrochloride 90–95% 30–150 Ambeed, Fisher
cis-1,3-diamine dihydrochloride 85–90% 100–300 ECHEMI

Research Trends

  • cis-1,2-Isomer : Dominates in asymmetric catalysis (e.g., enantioselective hydrogenation) due to rigid chiral backbone .
  • trans-1,2-Isomer : Gaining traction in peptide mimicry and foldamer design .

Biological Activity

cis-Cyclopentane-1,2-diamine dihydrochloride is a cyclic diamine compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

  • Molecular Formula : C5_5H12_{12}Cl2_2N2_2
  • Molecular Weight : 173.08 g/mol
  • Structure : The compound features a cyclopentane ring with two amine groups at the 1 and 2 positions, which contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions. These interactions are critical for:

  • Enzyme Binding : The compound can form complexes with various enzymes, potentially influencing their activity.
  • Cell Signaling : It plays a role in biochemical pathways involving cell signaling mechanisms, which may impact cellular responses to external stimuli.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity :
    • Studies have shown that derivatives of cyclic diamines can inhibit tumor cell growth. For instance, compounds incorporating five-membered cyclic cis-1,3-diamines have demonstrated significant anti-proliferative effects on cancer cells .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may serve as a precursor for developing inhibitors targeting dipeptidyl peptidase-4 (DPP-4), relevant in diabetes treatment .
  • Pharmacological Applications :
    • Ongoing research is exploring its use as a scaffold for creating new drugs due to its structural versatility and ability to interact with multiple biological targets .

Case Studies

Several studies have highlighted the compound's potential in various applications:

  • Study on Antitumor Effects :
    A recent study demonstrated that derivatives of cis-cyclopentane-1,2-diamine exhibited cytotoxic effects against specific cancer cell lines. The findings suggest that modifications to the amine groups could enhance efficacy and selectivity against tumor cells .
  • Enzyme Interaction Studies :
    Research focusing on the interaction of cis-cyclopentane-1,2-diamine with enzymes has shown promising results in understanding its mechanism of action. The ability of the compound to form stable complexes with target enzymes indicates potential therapeutic applications in drug design.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameCAS NumberBiological Activity
This compound310872-08-3Potential antitumor and enzyme inhibition activities
trans-Cyclopentane-1,3-diamine dihydrochloride1799439-22-7Similar enzyme interactions but different stereochemistry
(1S,2S)-Cyclohexane-1,2-diamine21436-03-3Exhibits distinct pharmacological properties

Q & A

Q. What are the current synthetic methodologies for cis-cyclopentane-1,2-diamine dihydrochloride, and how is diastereoselectivity achieved?

The compound can be synthesized via organophotoredox-catalyzed [3 + 2] cycloadditions, which offer high diastereoselectivity (>95%) under mild conditions. Key steps include:

  • Using aryl diazonium salts as radical precursors.
  • Optimizing photocatalyst loading (e.g., 2 mol% eosin Y) and reaction time (6–12 hours).
  • Employing cyclopentene derivatives to form the cis-configured diamine backbone.
    Diastereoselectivity arises from steric control during the cycloaddition step, favoring the cis isomer due to reduced torsional strain .

Q. What analytical techniques are recommended for characterizing this compound?

Critical characterization methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and purity.
  • HPLC-MS : For assessing purity (>95%) and detecting trace byproducts.
  • X-ray Crystallography : To resolve absolute stereochemistry in single crystals.
  • Elemental Analysis : Validating stoichiometry (e.g., C5_5H14_{14}Cl2_2N2_2) .

Q. How should this compound be stored to ensure stability?

  • Store under inert gas (e.g., argon) at −20°C to prevent oxidation.
  • Protect from moisture using desiccants (e.g., silica gel) to avoid hydrolysis.
  • Avoid prolonged exposure to light, as photodegradation may occur .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be validated in asymmetric synthesis?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers.
  • Circular Dichroism (CD) : Compare optical rotation with reference standards.
  • Crystallographic Analysis : Resolve absolute configuration via X-ray diffraction of derivatives (e.g., chiral acylated products) .

Q. What pharmacological screening models are suitable for studying bioactivity?

  • In Vitro Receptor Binding Assays : Test affinity for targets like mGlu7 receptors using radioligand displacement (e.g., 3H^3H-AMN082).
  • Behavioral Models : Employ the forced swim test (FST) or tail suspension test (TST) in rodents to assess antidepressant-like activity.
  • Dose-Response Studies : Optimize compound solubility in saline or DMSO for intraperitoneal administration .

Q. How do solvent polarity and pH affect the solubility of this compound?

  • Polar Solvents : High solubility in water or methanol due to ionic interactions.
  • pH-Dependent Solubility : Protonation of amine groups enhances solubility in acidic buffers (pH < 3).
  • Co-Solvent Systems : Use ethanol/water mixtures (1:1 v/v) to balance solubility and stability. Conduct UV-Vis spectroscopy to monitor aggregation .

Q. What mechanistic insights exist for organophotoredox-catalyzed synthesis of this compound?

  • Radical Initiation : Photocatalyst (e.g., eosin Y) generates aryl radicals from diazonium salts under visible light.
  • Cycloaddition Pathway : Radical addition to cyclopentene forms a stabilized cyclohexyl radical intermediate.
  • DFT Calculations : Predict transition-state geometries to rationalize cis selectivity and optimize catalyst design .

Q. How can conflicting pharmacological data from different assays be resolved?

  • Model Validation : Compare results across multiple assays (e.g., FST vs. TST) to rule out false positives.
  • Pharmacokinetic Profiling : Measure plasma and brain concentrations to ensure bioavailability.
  • Receptor Specificity : Use knockout (KO) animal models to confirm target engagement .

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